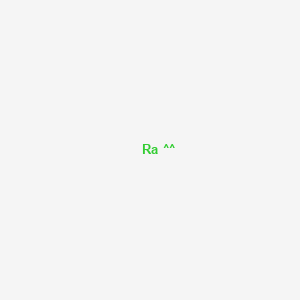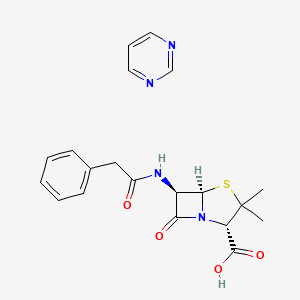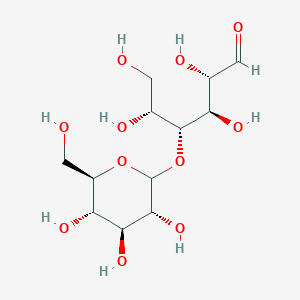
Radium
Vue d'ensemble
Description
Le radium est un élément hautement radioactif, de symbole Ra et de numéro atomique 88. Il s'agit du métal alcalino-terreux le plus lourd et il a été découvert par Marie et Pierre Curie en 1898. Le this compound est un métal blanc argenté qui ne se trouve pas à l'état libre dans la nature. Il est présent en quantités infimes dans les minerais d'uranium et est connu pour sa forte radioactivité, qui lui fait briller faiblement dans l'obscurité .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le radium est généralement extrait des minerais d'uranium au moyen d'une série de procédés chimiques. La méthode principale consiste à dissoudre le minerai d'uranium dans des acides, puis à effectuer une précipitation et une filtration pour séparer le this compound des autres éléments. Le this compound est ensuite purifié par des réactions chimiques complexes, qui impliquent souvent la formation de chlorure de this compound ou de sulfate de this compound .
Méthodes de production industrielle : La production industrielle de this compound implique l'extraction des minerais d'uranium, tels que la pechblende. Le procédé comprend :
Dissolution : Le minerai d'uranium est dissous dans des acides.
Précipitation : Le this compound est précipité à l'aide de sulfate de baryum.
Filtration : Le précipité est filtré pour séparer le this compound.
Purification : Le this compound brut est purifié par des réactions chimiques pour former du chlorure de this compound ou du sulfate de this compound.
Types de réactions :
Réduction : Le this compound peut être réduit de ses composés à sa forme métallique à l'aide de réducteurs forts.
Réactifs et conditions courants :
Air : Le this compound réagit avec l'air pour former du nitrure de this compound (Ra₃N₂).
Fluorure d'hydrogène : Le this compound réagit avec le fluorure d'hydrogène pour former du fluorure de this compound (RaF₂).
Principaux produits :
- Oxyde de this compound (RaO)
- Hydroxyde de this compound (Ra(OH)₂)
- Chlorure de this compound (RaCl₂)
- Bromure de this compound (RaBr₂)
- Fluorure de this compound (RaF₂)
Applications De Recherche Scientifique
Le radium a plusieurs applications en recherche scientifique grâce à ses propriétés radioactives :
- Datation radiométrique : Le this compound-226 est utilisé en datation radiométrique pour déterminer l'âge des roches et des minéraux .
- Radiopharmaceutiques : Les isotopes du this compound, en particulier le this compound-223, sont utilisés dans le traitement du cancer osseux métastatique. Le this compound-223 cible les métastases osseuses et émet des particules alpha qui tuent les cellules cancéreuses .
- Surveillance environnementale : Les isotopes du this compound sont utilisés comme traceurs pour étudier la migration des substances radioactives dans l'environnement .
- Radiothérapie : Historiquement, le this compound a été utilisé en radiothérapie pour traiter divers cancers .
5. Mécanisme d'action
Le this compound exerce ses effets principalement par l'émission de particules alpha. Lorsque le this compound-223 est utilisé dans le traitement du cancer, il imite le calcium et se lie à l'hydroxyapatite dans le tissu osseux. Les particules alpha émises provoquent des cassures double brin dans l'ADN des cellules cancéreuses voisines, ce qui conduit à la mort cellulaire. Ce mécanisme est particulièrement efficace pour cibler les métastases osseuses .
Mécanisme D'action
Radium exerts its effects primarily through the emission of alpha particles. When this compound-223 is used in cancer treatment, it mimics calcium and binds to hydroxyapatite in bone tissue. The emitted alpha particles cause double-strand breaks in the DNA of nearby cancer cells, leading to cell death. This mechanism is particularly effective in targeting bone metastases .
Comparaison Avec Des Composés Similaires
Le radium est similaire aux autres métaux alcalino-terreux, tels que le baryum, le strontium et le calcium, en termes de propriétés chimiques. sa forte radioactivité le distingue des autres :
- Baryum (Ba) : Comme le this compound, le baryum forme des sels insolubles tels que le sulfate de baryum. le baryum n'est pas radioactif .
- Strontium (Sr) : Le strontium forme également des composés similaires, mais sa radioactivité est bien inférieure à celle du this compound .
- Calcium (Ca) : Le calcium est chimiquement similaire au this compound, mais il n'est pas radioactif et est plus souvent trouvé dans les systèmes biologiques .
La radioactivité unique du this compound le rend précieux en médecine et en recherche scientifique, en particulier dans les applications nécessitant une radiothérapie ciblée.
Propriétés
IUPAC Name |
radium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ra | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWPIIXVSYCSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ra] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ra | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024294 | |
| Record name | Radium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.02541 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brilliant, white metal that blackens on exposure; Melting point = 700 degrees C. [Merck Index] | |
| Record name | Radium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7440-14-4 | |
| Record name | Radium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Radium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Radium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90AYD6R3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)

![[(E,2S,3R)-2-[[(E)-12-anthracen-9-yldodec-11-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233326.png)



![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)





